methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate
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Overview
Description
Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a methoxy group at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 6-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the starting materials would include a methoxy-substituted phenylhydrazine and a suitable carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as methanesulfonic acid .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the indole ring .
Scientific Research Applications
Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer, microbial infections, and neurological disorders.
Industry: The compound is used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, inhibit enzymes involved in metabolic pathways, or interact with DNA and RNA to influence gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-1H-indole-2-carboxylate
- Methyl 4,6-dimethoxy-2-indolecarboxylate
- Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 5-methoxy-1-methyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the carboxylate ester at the 6-position differentiates it from other indole derivatives, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 5-methoxy-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-13-5-4-8-6-11(15-2)9(7-10(8)13)12(14)16-3/h4-7H,1-3H3 |
InChI Key |
NUCDUFTXNWXSNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)C(=O)OC)OC |
Origin of Product |
United States |
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